2,5-diiodo-L-histidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diiodo-L-histidine typically involves the iodination of L-histidine. One common method is the direct halogenation of the imidazole ring using iodine or iodine-releasing reagents such as N-iodosuccinimide . The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the desired positions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diiodo-L-histidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace iodine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2,5-diazido-L-histidine, while oxidation with hydrogen peroxide could produce this compound N-oxide.
Scientific Research Applications
2,5-Diiodo-L-histidine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other iodoamino acids and imidazole derivatives.
Biology: It is used in studies related to enzyme inhibition and protein modification due to its ability to interact with histidine residues in proteins.
Medicine: Research is ongoing to explore its potential as a radiolabeled compound for imaging and diagnostic purposes.
Industry: It can be used in the development of novel materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-diiodo-L-histidine involves its interaction with molecular targets such as enzymes and proteins. The iodine atoms in the compound can form covalent bonds with histidine residues in proteins, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-Iodo-L-histidine: Contains a single iodine atom at position 2.
5-Iodo-L-histidine: Contains a single iodine atom at position 5.
2,4,5-Triiodoimidazole: Contains three iodine atoms at positions 2, 4, and 5 of the imidazole ring.
Uniqueness: 2,5-Diiodo-L-histidine is unique due to the presence of two iodine atoms at specific positions on the imidazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
6996-16-3 |
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Molecular Formula |
C6H7I2N3O2 |
Molecular Weight |
406.95 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,4-diiodo-1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H7I2N3O2/c7-4-3(10-6(8)11-4)1-2(9)5(12)13/h2H,1,9H2,(H,10,11)(H,12,13)/t2-/m0/s1 |
InChI Key |
ZMELUTBTYDGWOF-REOHCLBHSA-N |
Isomeric SMILES |
C(C1=C(N=C(N1)I)I)[C@@H](C(=O)O)N |
Canonical SMILES |
C(C1=C(N=C(N1)I)I)C(C(=O)O)N |
Origin of Product |
United States |
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